

A Comprehensive Technical Guide to 1-(2-Methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Methoxyphenyl)piperazine

Cat. No.: B120316

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxyphenyl)piperazine, also known by synonyms such as o-MeOPP and 2-MeOPP, is a chemical compound belonging to the phenylpiperazine class. It serves as a crucial intermediate and a foundational scaffold in the synthesis of a wide array of pharmacologically active molecules.^{[1][2][3]} Its significance in medicinal chemistry is underscored by its role as a precursor to various antipsychotic, antihypertensive, and potential antidepressant drugs.^{[3][4][5][6]} This technical guide provides an in-depth overview of its chemical properties, synthesis, pharmacological profile, and its applications in drug development.

Chemical Structure and Identification

The molecular identity of **1-(2-Methoxyphenyl)piperazine** is defined by its unique chemical structure and is cataloged by a specific CAS (Chemical Abstracts Service) number for its free base and hydrochloride salt forms.

- Chemical Name: **1-(2-methoxyphenyl)piperazine**^[2]
- CAS Number: 35386-24-4 (free base)^{[1][2][7]}
- CAS Number (HCl salt): 5464-78-8
- Molecular Formula: C₁₁H₁₆N₂O^{[1][2]}

- IUPAC Name: **1-(2-methoxyphenyl)piperazine**[\[2\]](#)
- SMILES: COC1=CC=CC=C1N2CCNCC2[\[2\]](#)
- InChI: InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3[\[2\]](#)
- InChIKey: VNZLQLYBRIOLFZ-UHFFFAOYSA-N[\[2\]](#)

Physicochemical Properties

The physical and chemical characteristics of **1-(2-Methoxyphenyl)piperazine** are critical for its handling, formulation, and synthesis of derivatives.

Property	Value	Reference
Molecular Weight	192.26 g/mol	[1] [2]
Appearance	Clear colorless to yellow liquid after melting; Off-white solid	[1]
Melting Point	37-40 °C	[1] [8]
Boiling Point	130-133 °C at 0.1 mmHg	[8]
Density	1.1 ± 0.1 g/cm ³	[1]
Solubility	Soluble in chloroform, ethyl acetate, and methanol. Insoluble in water.	[1] [8]
pKa	8.98 ± 0.10 (Predicted)	[8]

Pharmacology and Mechanism of Action

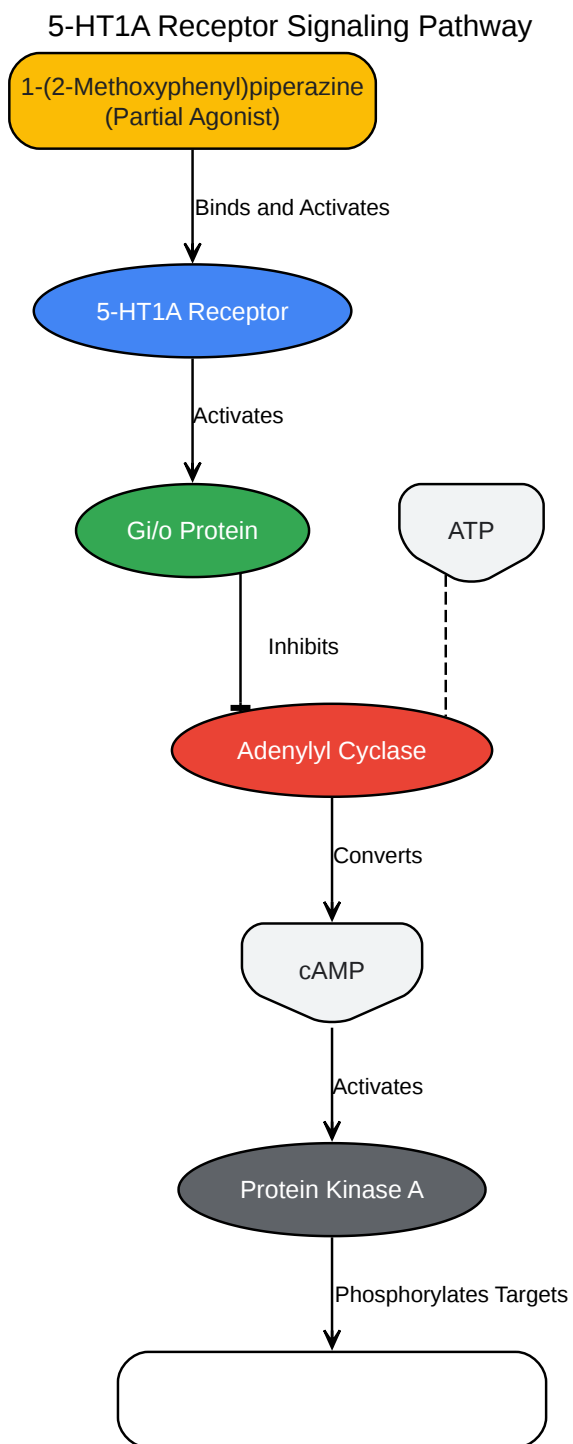
1-(2-Methoxyphenyl)piperazine is recognized as a potent serotonergic agent. Its primary pharmacological activity is mediated through its high affinity for the serotonin 5-HT_{1a} receptor, where it functions as a partial agonist.[\[3\]](#) Unlike other phenylpiperazine derivatives such as m-CPP, it exhibits negligible affinity for the 5-HT₂ and dopamine receptors, contributing to a more selective pharmacological profile.[\[3\]](#) This selectivity is a desirable trait in the development of

targeted therapeutics, particularly in the realm of neuropsychiatric disorders. The compound has been shown to suppress conditioned avoidance responses in animal models, an indicator of potential antipsychotic-like effects.[3]

The piperazine moiety itself is a common feature in many anthelmintic drugs, where the mechanism of action involves paralysis of the parasite by acting as a GABA receptor agonist. [9][10] However, the primary interest in **1-(2-methoxyphenyl)piperazine** within drug development is its role as a building block for drugs targeting central nervous system receptors.

Signaling Pathway

The primary signaling pathway influenced by **1-(2-Methoxyphenyl)piperazine** involves the 5-HT_{1a} receptor, a G-protein coupled receptor (GPCR). As a partial agonist, it activates the receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This action modulates the activity of downstream protein kinases, ultimately influencing neuronal excitability.



[Click to download full resolution via product page](#)

5-HT1A Receptor Signaling Pathway for **1-(2-Methoxyphenyl)piperazine**.

Applications in Drug Development

The structural framework of **1-(2-Methoxyphenyl)piperazine** is a cornerstone in the development of numerous therapeutic agents.

- **Antipsychotics:** It is a key intermediate in the synthesis of drugs like fluphenazine.[\[4\]](#)[\[11\]](#)
- **Antihypertensives:** It is a starting material for the synthesis of urapidil, an α_1 adrenoceptor antagonist and 5-HT_{1a} receptor agonist used to treat hypertension.[\[5\]](#)
- **Antidepressants:** A multitude of derivatives have been synthesized and tested for their potential antidepressant-like activity, primarily through their interaction with 5-HT_{1a} and 5-HT₇ receptors.[\[6\]](#)
- **Neuroimaging Agents:** Fluorinated analogs of its derivatives have been developed as potential positron emission tomography (PET) ligands for imaging 5-HT_{1a} receptors in the brain.[\[12\]](#)
- **Multi-target Ligands:** Researchers have explored derivatives that act as antagonists for α_{1a} / α_{1D} -adrenoceptors and 5-HT_{1a} receptors for the potential treatment of benign prostatic hyperplasia (BPH).[\[13\]](#)

Experimental Protocols

Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride

Several synthetic routes have been reported. A common method involves the reaction of 2-methoxyaniline with a bis-haloethylamine derivative.[\[14\]](#)[\[15\]](#) Another prevalent method is the palladium-catalyzed Buchwald-Hartwig amination.[\[11\]](#)

Method 1: From 2-Methoxyaniline[\[14\]](#)

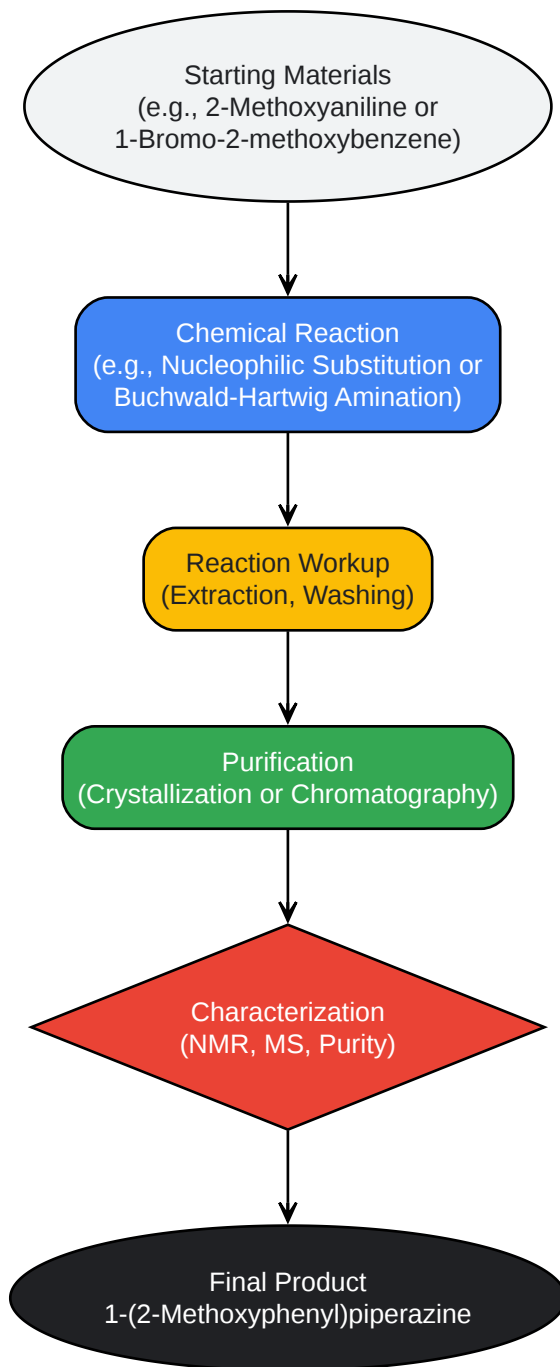
- **Reaction Setup:** A mixture of 2-methoxyaniline (3 mmol), bis(2-chloroethyl)amine hydrochloride (3 mmol), and diethylene glycol monomethyl ether (0.75 mL) is prepared in a suitable reaction vessel.
- **Heating:** The reaction mixture is heated at 150 °C for approximately 12 hours.

- Workup: The mixture is cooled to room temperature and dissolved in methanol (4 mL).
- Precipitation: Diethyl ether (150 mL) is added to the methanolic solution to precipitate the product.
- Isolation: The resulting solid is collected by filtration, washed with diethyl ether, and dried to yield **1-(2-methoxyphenyl)piperazine** hydrochloride.

Method 2: Buchwald-Hartwig Amination[\[11\]](#)

- Reaction Setup: In a reaction flask, add 1-bromo-2-methoxybenzene (21.3 mmol), piperazine (25.6 mmol), BINAP (0.64 mmol), and $\text{Pd}_2(\text{dba})_3$ (0.21 mmol).
- Solvent and Inerting: Add toluene and bubble with N_2 for 10 minutes.
- Base and Reagent Addition: Add DBU (3.8 mL) and tert-butyl dicarbonate ($(\text{Boc})_2\text{O}$, 53.2 mmol) dissolved in DCM.
- Reaction: Heat the solution at 60-70 °C. The reaction progress is monitored by TLC.
- Boc-Protection Workup: After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layers are washed with brine, dried over Na_2SO_4 , and concentrated. The crude product, tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate, is purified by flash chromatography.
- Deprotection: The purified intermediate is dissolved in ethyl acetate, and excess HCl in ethyl acetate is added dropwise. The mixture is stirred at room temperature for 1.5 hours.
- Isolation: The precipitated **1-(2-methoxyphenyl)piperazine** hydrochloride is collected by filtration.

General Synthesis Workflow



[Click to download full resolution via product page](#)

Generalized workflow for the synthesis and purification of 1-(2-Methoxyphenyl)piperazine.

Quantitative Analysis by Gas Chromatography (GC)[17]

- **Standard Preparation:** Prepare a standard solution of **1-(2-methoxyphenyl)piperazine** at approximately 1.0 mg/mL in a suitable solvent (e.g., methanol) containing an internal standard (e.g., 0.25 mg/mL dimethylphthalate).
- **Sample Preparation:** Accurately weigh the sample and dissolve it in the internal standard solution to achieve a concentration similar to the standard solution.
- **GC Conditions:**
 - **Instrument:** Gas chromatograph with a Flame Ionization Detector (FID).
 - **Column:** 5% phenyl/95% methyl silicone capillary column (e.g., 10 m x 0.32 mm x 0.52 μ m).
 - **Carrier Gas:** Hydrogen at a flow rate of 1.8 mL/min.
 - **Temperatures:** Injector at 280°C, Detector at 280°C.
 - **Oven Program:** Initial temperature of 100°C for 1.0 min, ramp to 280°C at 25°C/min, hold for 3.0 min.
- **Injection:** Inject 1 μ L of the standard and sample solutions using a split ratio of 50:1.
- **Analysis:** Quantify the amount of **1-(2-methoxyphenyl)piperazine** in the sample by comparing the peak area ratio of the analyte to the internal standard with that of the standard solution.

Conclusion

1-(2-Methoxyphenyl)piperazine is a molecule of significant interest to the scientific and drug development communities. Its well-defined serotonergic activity, combined with its utility as a versatile synthetic intermediate, ensures its continued relevance in the quest for novel therapeutics for neurological and other disorders. This guide has provided a comprehensive overview of its core technical aspects to support ongoing research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 1-(2-Methoxyphenyl)piperazine | C₁₁H₁₆N₂O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(2-methoxyphenyl)piperazine | LGC Standards [lgcstandards.com]
- 8. 35386-24-4 CAS MSDS (1-(2-Methoxyphenyl)piperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Piperazine - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 11. Page loading... [guidechem.com]
- 12. Design, synthesis and in vitro evaluation of bridgehead fluoromethyl analogs of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) for the 5-HT(1A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological characterization of N1-(2-methoxyphenyl)-N4-hexylpiperazine as a multi-target antagonist of α 1A/ α 1D-adrenoceptors and 5-HT1A receptors that blocks prostate contraction and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 15. guidechem.com [guidechem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1-(2-Methoxyphenyl)piperazine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b120316#1-2-methoxyphenyl-piperazine-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com